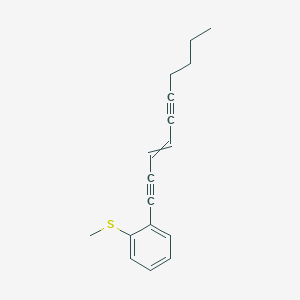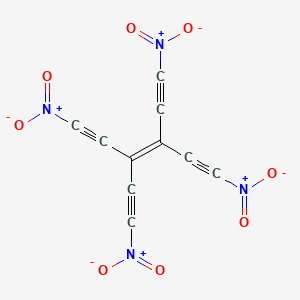
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound characterized by multiple nitro and ethynyl groups
準備方法
The synthesis of 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne typically involves multi-step organic reactions. The process begins with the preparation of the hex-3-ene-1,5-diyne backbone, followed by the introduction of nitro and nitroethynyl groups through nitration and ethynylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve large-scale nitration and ethynylation processes, optimized for efficiency and safety .
化学反応の分析
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitro and ethynyl groups can be substituted with other functional groups under specific conditions, using reagents such as halogens or organometallic compounds.
Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the development of advanced materials, such as high-energy materials and polymers
作用機序
The mechanism by which 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitro and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions, covalent bonding, and non-covalent interactions.
類似化合物との比較
Compared to other similar compounds, 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne stands out due to its unique combination of nitro and ethynyl groups. Similar compounds include:
- 1,6-Dinitro-3,4-bis(ethynyl)hex-3-ene-1,5-diyne
- 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene
- 1,6-Dinitro-3,4-bis(nitroethynyl)hex-1,5-diyne
These compounds share structural similarities but differ in the positioning and number of nitro and ethynyl groups, leading to variations in their chemical properties and applications.
特性
CAS番号 |
823813-71-4 |
|---|---|
分子式 |
C10N4O8 |
分子量 |
304.13 g/mol |
IUPAC名 |
1,6-dinitro-3,4-bis(2-nitroethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C10N4O8/c15-11(16)5-1-9(2-6-12(17)18)10(3-7-13(19)20)4-8-14(21)22 |
InChIキー |
QSAGRINNURBVEL-UHFFFAOYSA-N |
正規SMILES |
C(#C[N+](=O)[O-])C(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


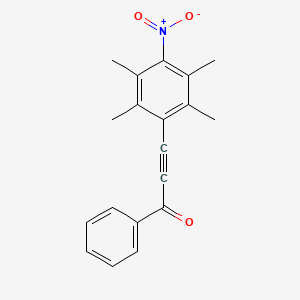
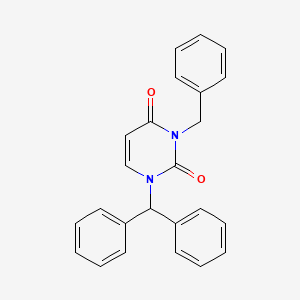
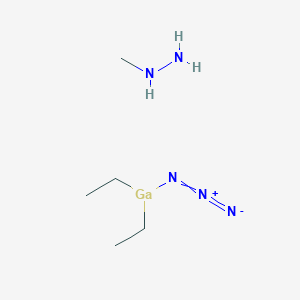
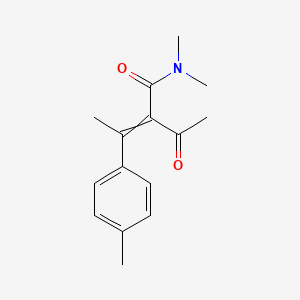
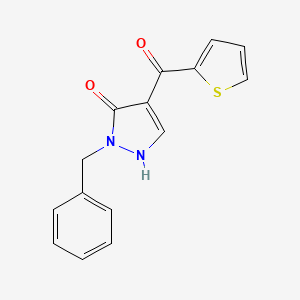
![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)
![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
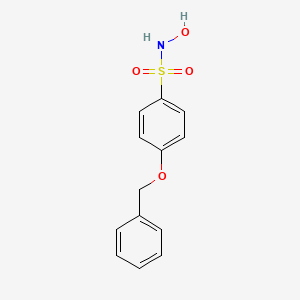
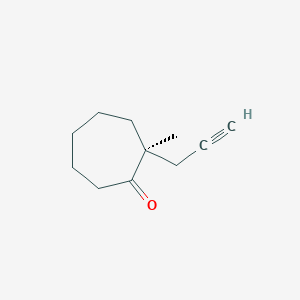
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
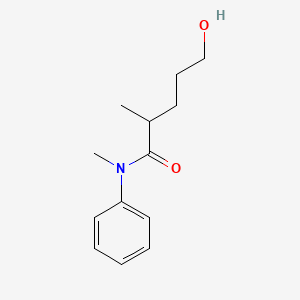
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)
